Cellular IDO1 Inhibition: Ido1-IN-7 vs. Epacadostat and NLG-919
Ido1-IN-7 inhibits IDO1 in SKOV3 cells with an IC50 of 6.1 nM . This cellular potency is comparable to the clinical candidate Epacadostat (HeLa IC50 = 7.4 nM) and superior to its parent analogue NLG-919 (IC50 = 38 nM) . This places Ido1-IN-7 among the more potent IDO1 inhibitors in cellular contexts, which is a critical factor for in vitro and in vivo experimental design.
| Evidence Dimension | Cellular IC50 for IDO1 inhibition |
|---|---|
| Target Compound Data | 6.1 nM |
| Comparator Or Baseline | Epacadostat (7.4 nM in HeLa cells); NLG-919 (38 nM in cellular assay) |
| Quantified Difference | 1.2-fold vs. Epacadostat (approximate, cross-study); 6.2-fold vs. NLG-919 |
| Conditions | SKOV3 cells (Ido1-IN-7); HeLa cells (Epacadostat); NLG-919 cellular assay (cell line not specified) |
Why This Matters
Sub-10 nM cellular potency ensures effective target engagement at low concentrations, reducing the likelihood of off-target effects in cellular and in vivo studies.
